N-[(3R,4S)-4-(3-methoxyphenyl)-1-(2-oxo-2-piperidin-1-ylethyl)pyrrolidin-3-yl]acetamide
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Overview
Description
N-[(3R,4S)-4-(3-methoxyphenyl)-1-(2-oxo-2-piperidin-1-ylethyl)pyrrolidin-3-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring, a piperidine moiety, and a methoxyphenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3R,4S)-4-(3-methoxyphenyl)-1-(2-oxo-2-piperidin-1-ylethyl)pyrrolidin-3-yl]acetamide typically involves multiple steps, including the formation of the pyrrolidine and piperidine rings, followed by their coupling. Common reagents used in these reactions include organolithium reagents, which facilitate the formation of acetylene derivatives . The reaction conditions often involve the use of catalysts such as Cu(acac)2 or Fe(acac)3 to enhance the reaction efficiency .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(3R,4S)-4-(3-methoxyphenyl)-1-(2-oxo-2-piperidin-1-ylethyl)pyrrolidin-3-yl]acetamide can undergo various chemical reactions, including:
Reduction: Reductive alkylation can be achieved using organolithium reagents.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include organolithium reagents, water radical cations, and various catalysts such as Cu(acac)2 and Fe(acac)3 . Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pressures to optimize yield and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quaternary ammonium cations, while reductive alkylation can produce acetylene derivatives .
Scientific Research Applications
N-[(3R,4S)-4-(3-methoxyphenyl)-1-(2-oxo-2-piperidin-1-ylethyl)pyrrolidin-3-yl]acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological processes and interactions.
Medicine: Explored for its therapeutic potential in treating various medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(3R,4S)-4-(3-methoxyphenyl)-1-(2-oxo-2-piperidin-1-ylethyl)pyrrolidin-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .
Comparison with Similar Compounds
N-[(3R,4S)-4-(3-methoxyphenyl)-1-(2-oxo-2-piperidin-1-ylethyl)pyrrolidin-3-yl]acetamide can be compared with other similar compounds, such as:
- N-[(3R,4S)-4-(3-hydroxyphenyl)-1-(2-oxo-2-piperidin-1-ylethyl)pyrrolidin-3-yl]acetamide
- N-[(3R,4S)-4-(3-chlorophenyl)-1-(2-oxo-2-piperidin-1-ylethyl)pyrrolidin-3-yl]acetamide
These compounds share similar structural features but differ in their functional groups, which can influence their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct properties and applications.
Properties
IUPAC Name |
N-[(3R,4S)-4-(3-methoxyphenyl)-1-(2-oxo-2-piperidin-1-ylethyl)pyrrolidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O3/c1-15(24)21-19-13-22(14-20(25)23-9-4-3-5-10-23)12-18(19)16-7-6-8-17(11-16)26-2/h6-8,11,18-19H,3-5,9-10,12-14H2,1-2H3,(H,21,24)/t18-,19+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKSIZQIYDPNYPW-MOPGFXCFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CN(CC1C2=CC(=CC=C2)OC)CC(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H]1CN(C[C@@H]1C2=CC(=CC=C2)OC)CC(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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